molecular formula C23H19NO2S B4553017 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1,3-thiazole

2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1,3-thiazole

Cat. No.: B4553017
M. Wt: 373.5 g/mol
InChI Key: YJMLKKHLXINXAR-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1,3-thiazole is a useful research compound. Its molecular formula is C23H19NO2S and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.11365002 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition Applications Thiazoles, including structures similar to 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1,3-thiazole, have been studied for their corrosion inhibition abilities. For instance, Farahati et al. (2019) synthesized and evaluated the corrosion inhibition efficiency of certain thiazoles on copper surfaces. These compounds showed high inhibition efficiencies, indicating their potential as effective corrosion inhibitors (Farahati et al., 2019).

  • Fluorescence Properties for Sensing and Imaging Kammel et al. (2016) explored the fluorescence properties of substituted 2-aryl-4-hydroxy-5-(2′-hydroxyphenyl)-1,3-thiazoles, finding enhanced fluorescence yields due to intramolecular hydrogen bonding. This suggests potential applications in fluorescence-based sensing and imaging techniques (Kammel et al., 2016).

  • Chemical Synthesis and Molecular Docking in Drug Discovery The structural and chemical properties of thiazole derivatives make them significant in chemical synthesis and drug discovery. For example, Anthal et al. (2018) conducted a study on the synthesis, X-ray crystal structure, and molecular docking analysis of a compound similar to 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole. This research aids in understanding the pharmacological importance of such compounds (Anthal et al., 2018).

  • Antioxidant Activity The antioxidant properties of thiazole derivatives, including those with methoxy groups, have been investigated. Gür et al. (2017) synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their antioxidant activities, demonstrating the potential of these compounds in this area (Gür et al., 2017).

  • Optoelectronic and Biophotonic Applications Huang et al. (2014) synthesized large π-conjugated molecules with characteristics suitable for use in optoelectronic and biophotonic applications, showing the versatility of thiazole derivatives in advanced technology sectors (Huang et al., 2014).

  • Antimicrobial and Anti-inflammatory Agents Thiazole derivatives have also shown promise as antimicrobial and anti-inflammatory agents. For instance, Bandgar et al. (2009) synthesized a series of pyrazole chalcones demonstrating significant antimicrobial and anti-inflammatory activities (Bandgar et al., 2009).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO2S/c1-25-19-14-13-18(15-20(19)26-2)23-24-21(16-9-5-3-6-10-16)22(27-23)17-11-7-4-8-12-17/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMLKKHLXINXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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